4-Fluoro-2-methylbenzenesulfonamide
Overview
Description
4-Fluoro-2-methylbenzenesulfonamide is a sulfonamide derivative with the molecular formula C₇H₈FNO₂S and a molecular weight of 189.21 g/mol.
Scientific Research Applications
4-Fluoro-2-methylbenzenesulfonamide has several scientific research applications, including:
Organic Synthesis: The compound is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and is used in the development of new drugs.
Material Science: The compound is used in the synthesis of functional materials with specific properties, such as polymers and coatings.
Safety and Hazards
4-Fluoro-2-methylbenzenesulfonamide may cause burns of eyes, skin, and mucous membranes . Thermal decomposition can lead to the release of irritating gases and vapors . Contact with water liberates toxic gas . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
Mechanism of Action
Target of Action
It is known that sulfonamides, a class of compounds to which 4-fluoro-2-methylbenzenesulfonamide belongs, often target bacterial enzymes involved in the synthesis of folic acid .
Mode of Action
Sulfonamides generally act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the production of folic acid, which is essential for bacterial growth and reproduction .
Biochemical Pathways
As a sulfonamide, it is likely to interfere with the folic acid synthesis pathway in bacteria, leading to a halt in bacterial growth and reproduction .
Result of Action
As a sulfonamide, its action typically results in the inhibition of bacterial growth and reproduction by interfering with folic acid synthesis .
Preparation Methods
4-Fluoro-2-methylbenzenesulfonamide can be synthesized through the fluorination of 2-methylbenzenesulfonamide The reaction typically requires a fluorinating agent such as elemental fluorine or a fluorine-containing compound, and the process is carried out under controlled temperature and pressure conditions .
Chemical Reactions Analysis
4-Fluoro-2-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Comparison with Similar Compounds
4-Fluoro-2-methylbenzenesulfonamide can be compared with other similar compounds, such as:
2-Methylbenzenesulfonamide: Lacks the fluorine atom, which can affect its reactivity and properties.
4-Chloro-2-methylbenzenesulfonamide: Contains a chlorine atom instead of a fluorine atom, leading to different chemical and physical properties.
4-Bromo-2-methylbenzenesulfonamide: Contains a bromine atom instead of a fluorine atom, resulting in different reactivity and applications.
Properties
IUPAC Name |
4-fluoro-2-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYVGGHJPLSSRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357559 | |
Record name | 4-Fluoro-2-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
489-17-8 | |
Record name | 4-Fluoro-2-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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